molecular formula C18H13FN2O2S B2682097 1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one CAS No. 692287-92-6

1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one

Cat. No. B2682097
CAS RN: 692287-92-6
M. Wt: 340.37
InChI Key: CCEZQFXVGRLXEJ-IZZDOVSWSA-N
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Description

1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C18H13FN2O2S and its molecular weight is 340.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

Compounds containing 1,3,4-oxadiazole rings have been extensively studied for their potential in synthesizing advanced materials. For instance, poly(arylene ether oxadiazole) telechelics with fluorine and hydroxyl end groups were synthesized through nucleophilic substitution polymerizations, showing promise as precursors for block copolymer synthesis (Gomes & Nunes, 2003). Similarly, sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole units has been developed as proton exchange membranes for fuel cells, demonstrating excellent thermal and chemical stability (Xu et al., 2013).

Polymer Science and Engineering

In polymer science, the incorporation of 1,3,4-oxadiazole derivatives into polymers has been shown to enhance the properties of materials for specific applications. Novel polymers with 1,3,4-oxadiazole derivatives exhibit significant thermal stability and unique physical properties, making them suitable for high-performance applications, such as coatings and membranes with specific optical or electrical characteristics (Hamciuc, Hamciuc, & Brumǎ, 2005).

Advanced Applications in Electronics and Optics

The structural motif of 1,3,4-oxadiazole is advantageous for creating materials with potential electronic and optical applications. For example, novel Schiff bases using derivatives of 1,3,4-oxadiazole have been synthesized, showing promise for antimicrobial activities and potentially for use in electronic materials (Puthran et al., 2019). Additionally, polymers incorporating 1,3,4-oxadiazole units have been explored for their nonlinear optical properties and optical limiting behavior, indicating their usefulness in photonic devices (Hegde et al., 2011).

properties

IUPAC Name

1-(4-fluorophenyl)-2-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c19-15-9-7-14(8-10-15)16(22)12-24-18-21-20-17(23-18)11-6-13-4-2-1-3-5-13/h1-11H,12H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEZQFXVGRLXEJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone

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